4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole
Description
4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole is a heterocyclic compound featuring a 1,3-oxazole core substituted with a methyl group at position 4 and a bulky tris(propan-2-yl)silyl (triisopropylsilyl, TIPS) group at position 2. The oxazole ring, a five-membered aromatic system containing oxygen and nitrogen, confers unique electronic and steric properties.
Properties
IUPAC Name |
(4-methyl-1,3-oxazol-2-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NOSi/c1-9(2)16(10(3)4,11(5)6)13-14-12(7)8-15-13/h8-11H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVIFVARUYGQOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)[Si](C(C)C)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole typically involves the reaction of 4-methyl-1,3-oxazole with tri(propan-2-yl)silane under specific conditions. The reaction is often catalyzed by a transition metal catalyst such as palladium or nickel, which facilitates the formation of the silicon-carbon bond. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The isopropyl groups on the silicon atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Amines.
Substitution: Various alkyl or aryl-substituted silanes.
Scientific Research Applications
4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The silicon atom can form strong bonds with various organic and inorganic molecules, facilitating its incorporation into different chemical structures. The oxazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and potential bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues of 1,3-Oxazole
2.1.1. Substituent Variations on the Oxazole Ring
Key Observations:
- Steric Effects : The TIPS group in the target compound introduces significant steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to smaller groups like isopropyl or pyrrolidine .
- Lipophilicity: The TIPS group increases lipophilicity, making the compound more suitable for non-polar solvents or lipid membranes, whereas polar groups (e.g., -COOH in ) improve aqueous solubility .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) deactivate the oxazole ring, while electron-donating groups (e.g., -CH₃) enhance aromatic stability .
2.1.2. Thiazole Derivatives
Thiazoles (sulfur-containing analogs of oxazoles) exhibit distinct electronic properties due to sulfur’s lower electronegativity. For example:
- tert-Butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate () is used in pharmaceuticals and materials science due to its carbamate moiety, which is absent in the target oxazole compound .
Physicochemical and Spectral Properties
- Melting Points : Oxazoles with bulky substituents (e.g., TIPS) typically exhibit lower melting points due to reduced crystallinity. For instance, analogs in have melting points ranging from 120–250°C, depending on substituent size .
- NMR Signatures : Silyl groups in compounds like (POPOP)Si₂(3Ph-EH)₆ () show characteristic ²⁹Si NMR shifts near -14 ppm, while oxazole ring protons resonate at 6–8 ppm in ¹H NMR .
Biological Activity
4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole is a compound within the oxazole family, which has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique silyl group that enhances its stability and solubility in various solvents. This structural modification is significant as it may influence the compound's biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including this compound.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 20 | 15 |
| Escherichia coli | 18 | 20 |
| Candida albicans | 22 | 10 |
These results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. The observed zones of inhibition suggest that it may serve as a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of oxazole derivatives have been extensively studied. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways.
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
The compound demonstrated an IC50 value indicating effective cytotoxicity against these cancer cell lines. The ability to induce apoptosis was confirmed through assays measuring caspase activation.
The biological activity of this compound is attributed to its interaction with cellular targets involved in apoptosis and cell cycle regulation. The compound appears to inhibit key signaling pathways such as the PI3K/Akt pathway, which is often upregulated in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
